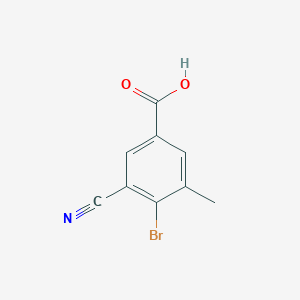

4-Bromo-3-cyano-5-methylbenzoic acid

Description

BenchChem offers high-quality 4-Bromo-3-cyano-5-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-cyano-5-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-cyano-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-5-2-6(9(12)13)3-7(4-11)8(5)10/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHILQUIDSYAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Bromo-3-cyano-5-methylbenzoic Acid: Synthesis, Characterization, and Applications

Executive Summary: This document provides a comprehensive technical overview of 4-Bromo-3-cyano-5-methylbenzoic acid, a substituted aromatic carboxylic acid of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. This guide elucidates the molecule's structural features, physicochemical properties, and outlines a plausible, expertly-derived synthetic pathway. Furthermore, it details robust analytical methodologies for structural confirmation and purity assessment, discusses potential applications, and provides essential safety and handling protocols. This paper is intended for scientists and professionals who require a deep technical understanding of this versatile chemical building block.

Introduction to a Multifunctional Synthetic Scaffold

4-Bromo-3-cyano-5-methylbenzoic acid is a polysubstituted aromatic compound featuring a strategically arranged array of functional groups: a carboxylic acid, a nitrile (cyano group), a bromine atom, and a methyl group. This unique combination makes it a highly valuable intermediate in synthetic chemistry. The carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry. The cyano group can be transformed into various other functionalities, such as amines or amides, while the bromo- and methyl-substituents offer sites for further functionalization, for instance, through cross-coupling reactions or oxidation. Its structural complexity and synthetic versatility position it as an attractive starting material for the development of novel pharmaceuticals, agrochemicals, and advanced polymers.[1]

Structural Elucidation and Physicochemical Profile

Chemical Structure

The molecular architecture is defined by a benzene ring substituted at positions 1, 3, 4, and 5. The IUPAC name, 4-bromo-3-cyano-5-methylbenzoic acid, systematically describes the arrangement of these functional groups around the benzoic acid core.

Caption: Chemical structure of 4-Bromo-3-cyano-5-methylbenzoic acid.

Physicochemical Data

Quantitative data for this specific molecule is not widely published. The table below compiles essential computed properties and data from closely related analogs to provide a reliable profile.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₆BrNO₂ | Computed |

| Molecular Weight | 240.05 g/mol | Computed |

| CAS Number | 1261993-49-8 | Registry Number |

| Appearance | Tan Powder (Predicted) | Based on Analogs[1] |

| Melting Point | 211-218 ºC (Analog) | 4-Bromo-3-methylbenzoic acid[1] |

| LogP | 3.05 (Analog) | 4-Bromo-3-methylbenzoic acid[2] |

| Purity | ≥ 97% (Typical for Analogs) | Commercial Analog[1] |

Predicted Spectroscopic Profile

No experimental spectra are publicly available. However, based on fundamental principles of spectroscopy, a predictive analysis provides valuable insight for characterization.

-

¹H NMR (Proton NMR): The spectrum is expected to show two singlets in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the two aromatic protons. A sharp singlet would appear in the aliphatic region (approx. 2.4 ppm) for the methyl (CH₃) protons. The carboxylic acid proton would likely appear as a broad singlet at a significantly downfield shift (>10 ppm).

-

¹³C NMR (Carbon NMR): The spectrum should reveal nine distinct carbon signals. Key predicted signals include the carbonyl carbon of the carboxylic acid (~165-170 ppm), the nitrile carbon (~115-120 ppm), and aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by its electronegativity. The methyl carbon would appear upfield (~20 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A broad peak from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp C=O stretch around 1700 cm⁻¹, a sharp C≡N (nitrile) stretch near 2230 cm⁻¹, and C-Br stretching in the fingerprint region (< 1000 cm⁻¹).[3]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, resulting in two peaks of similar intensity at m/z 239 and 241.

Proposed Multistep Synthesis Pathway

Retrosynthetic Analysis

The retrosynthetic strategy involves disconnecting the functional groups in a reverse order that is synthetically feasible. The carboxylic acid can be formed by the oxidation of the methyl group. The cyano and bromo groups can be installed on a simpler aromatic precursor.

Caption: A simplified retrosynthetic analysis for the target molecule.

Proposed Forward Synthesis Protocol

A more practical forward synthesis begins with 1-bromo-3,5-dimethylbenzene, which is commercially available. The key is the selective oxidation of one methyl group.

Workflow: Proposed Synthesis

Caption: Proposed multi-step synthesis workflow.

Detailed Protocol:

-

Synthesis of 3-Bromo-5-methylbenzoic Acid:

-

Rationale: The synthesis starts by selectively oxidizing one of the two methyl groups of 1-bromo-3,5-dimethylbenzene. Using a strong oxidizing agent like potassium permanganate (KMnO₄) is a standard method for converting alkyl side chains on an aromatic ring to carboxylic acids.[4]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-3,5-dimethylbenzene (1.0 eq) in a mixture of pyridine and water.[4]

-

Heat the mixture to 80°C.

-

Add KMnO₄ (2.0 eq) portion-wise over 45 minutes to control the exothermic reaction.

-

Continue heating at 80°C for 1.5 hours until the purple color disappears.

-

Cool the reaction and filter the hot solution to remove manganese dioxide byproduct.

-

Acidify the filtrate with concentrated HCl to precipitate the product.

-

Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 3-Bromo-5-methylbenzoic acid.[4]

-

-

-

Nitration to 3-Bromo-4-nitro-5-methylbenzoic Acid:

-

Rationale: The next step is the introduction of a nitro group, which will later be converted to the cyano group. The existing substituents (bromo and carboxylic acid) are meta-directing, while the methyl group is ortho-, para-directing. The position between the bromo and methyl groups is sterically hindered. The most activated and accessible position for electrophilic aromatic substitution is ortho to the methyl group and meta to the others, which is the desired C4 position.

-

Procedure:

-

Cool a mixture of concentrated nitric acid and sulfuric acid to 0°C.

-

Slowly add 3-Bromo-5-methylbenzoic acid while maintaining the temperature between 0-5°C.

-

Stir the mixture for 1-2 hours, monitoring by TLC.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter, wash with cold water until neutral, and dry the solid.

-

-

-

Reduction to 3-Bromo-4-amino-5-methylbenzoic Acid:

-

Rationale: The nitro group must be reduced to an amine to prepare it for the Sandmeyer reaction. Common methods include using metals in acidic conditions (like Fe/HCl) or catalytic hydrogenation.

-

Procedure:

-

Suspend the nitro compound in ethanol or acetic acid.

-

Add iron powder and concentrated HCl.

-

Heat the mixture at reflux for several hours until the starting material is consumed.

-

Cool, neutralize with a base (e.g., NaHCO₃), and extract the product with an organic solvent.

-

-

-

Sandmeyer Reaction to 4-Bromo-3-cyano-5-methylbenzoic Acid:

-

Rationale: This classic reaction converts an aryl amine into a nitrile via a diazonium salt intermediate. This is a highly reliable method for introducing a cyano group onto an aromatic ring.[5]

-

Procedure:

-

Dissolve the amino compound in an aqueous solution of sulfuric acid and cool to 0-5°C.[5]

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and then heat gently to drive the reaction to completion.

-

Cool the mixture, and extract the final product. Purify by recrystallization or column chromatography.

-

-

Potential Applications in Research and Development

The utility of 4-Bromo-3-cyano-5-methylbenzoic acid stems from its multifunctional nature, making it a valuable building block.

-

Pharmaceutical Development: As an intermediate, it can be used to synthesize complex molecules for drug discovery. The benzoic acid moiety is common in anti-inflammatory and analgesic drugs.[1] The cyano and bromo groups allow for the construction of diverse libraries of compounds to be screened for biological activity against various targets.

-

Agrochemicals: Substituted benzoic acids are precursors to some herbicides and pesticides.[1] This compound could be explored for developing new, more effective agricultural chemicals.

-

Material Science: Aromatic carboxylic acids are used in creating specialty polymers and resins. The bromine atom can enhance fire-retardant properties, and the overall rigid structure can contribute to thermal stability.[1]

Analytical Characterization Workflow

Confirming the identity and purity of the final synthesized product is paramount. A standard analytical workflow should be employed.

Caption: Standard workflow for purification and analytical validation.

High-Performance Liquid Chromatography (HPLC) Protocol:

A reverse-phase HPLC method is suitable for analyzing the purity of this compound. The following is an adaptable protocol based on methods for similar aromatic acids.[2]

-

Column: C18 reverse-phase column (e.g., Newcrom R1).[2]

-

Mobile Phase: A gradient of acetonitrile (MeCN) and water with an acidic modifier. For example, 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the aromatic system absorbs (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Analysis: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-3-cyano-5-methylbenzoic acid is not available, data from closely related compounds like 4-bromo-3-methylbenzoic acid should be used to guide handling procedures.[6][7] The compound should be treated as hazardous until proven otherwise.

| Hazard Class | Statement |

| Skin Corrosion/Irritation | Causes skin irritation.[6][7] |

| Eye Damage/Irritation | Causes serious eye irritation.[7] |

| Respiratory Hazard | May cause respiratory irritation.[7] |

Handling and Storage:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[6][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7] Store away from strong oxidizing agents.[6]

First-Aid Measures:

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6][7]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6][7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6][7]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

Conclusion

4-Bromo-3-cyano-5-methylbenzoic acid is a chemical intermediate with considerable potential for advanced applications in multiple scientific domains. While detailed experimental data on the compound itself is sparse, a thorough analysis based on established chemical principles and data from analogous structures allows for the construction of a reliable technical profile. The proposed synthesis offers a viable route for its preparation, and the outlined analytical methods provide a framework for its characterization. As with any novel or sparsely studied chemical, all handling and synthesis should be conducted with rigorous safety precautions. This guide serves as a foundational resource for researchers aiming to exploit the synthetic utility of this promising molecule.

References

- Vertex AI Search. (2025, January 23).

- Fisher Scientific. (2010, October 18).

- Thermo Fisher Scientific. (2010, October 18).

- PubChem. (n.d.). 4-Bromo-3-cyano-5-(hydroxymethyl)benzoic acid.

- Chem-Impex. (n.d.). 4-Bromo-3-methylbenzoic acid.

- TCI AMERICA. (2018, July 6). B3049) - SDS.

- Vertex AI Search. (2025, November 6).

- Quora. (2022, May 11).

- SIELC Technologies. (2018, May 16). 4-Bromo-3-methylbenzoic acid.

- PrepChem.com. (n.d.). Synthesis of 4-(bromo-methyl)benzoic acid methyl ester.

- PubChem. (n.d.). 4-Bromo-3-methylbenzoic acid.

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- ChemicalBook. (n.d.). 3-bromo-5-methylbenzoic acid synthesis.

- CompTox Chemicals Dashboard - US EPA. (2025, October 15). Benzoic acid, 3-bromo-4-cyano-5-methyl-, methyl ester - Similar Compounds.

- ChemicalBook. (n.d.). 4-Bromobenzoic acid(586-76-5) 1H NMR spectrum.

- CompTox Chemicals Dashboard - US EPA. (2025, October 15). Benzoic acid, 3-bromo-4-cyano-5-methyl-, methyl ester - Skin/Eye.

- Thermo Scientific Chemicals. (n.d.). 4-Bromo-3-methylbenzoic acid, 98%.

- Phcogj.com. (n.d.). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromo-3-methylbenzoic acid | SIELC Technologies [sielc.com]

- 3. phcogj.com [phcogj.com]

- 4. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. spectrumchemical.com [spectrumchemical.com]

4-Bromo-3-cyano-5-methylbenzoic acid CAS number

An In-Depth Technical Guide to 4-Bromo-3-cyano-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-cyano-5-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a cyano group, and a methyl group on the benzoic acid core, makes it a potentially valuable building block in medicinal chemistry and materials science. The specific substitution pattern offers a unique combination of steric and electronic properties that can be exploited for the synthesis of complex molecular architectures and novel bioactive compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and key safety considerations, drawing upon data from structurally related molecules.

Chemical and Physical Properties

| Property | Inferred Value/Information | Source/Analogy |

| Molecular Formula | C9H6BrNO2 | Based on structure |

| Molecular Weight | 256.05 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Analogy with similar benzoic acids[3] |

| Solubility | Expected to be soluble in organic solvents | Analogy with similar benzoic acids[4] |

| Melting Point | Not available; likely >200 °C | Analogy with 4-Bromo-3-methylbenzoic acid (211-218 °C)[3] |

Plausible Synthetic Pathway

A plausible synthetic route to 4-Bromo-3-cyano-5-methylbenzoic acid can be designed starting from a commercially available precursor like 4-bromo-3-methylbenzoic acid (CAS 7697-28-1).[3][5] The key transformation is the introduction of a cyano group at the 3-position. A common method for introducing a cyano group onto an aromatic ring is through a Sandmeyer-type reaction on an amino precursor or palladium-catalyzed cyanation of an aryl halide. However, given the starting material, a direct cyanation might be challenging. A more feasible approach would involve the functionalization of the methyl group followed by conversion to a cyano group, or starting from a precursor that already contains the cyano group.

A potential multi-step synthesis is outlined below:

Caption: Plausible synthetic workflow for 4-Bromo-3-cyano-5-methylbenzoic acid.

Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on standard organic synthesis methodologies for similar transformations.[6][7][8]

Step 1: Bromination of 4-Bromo-3-methylbenzoic acid

-

Dissolve 4-bromo-3-methylbenzoic acid in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

-

Reflux the mixture under UV irradiation for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure to obtain 4-bromo-3-(bromomethyl)benzoic acid.

Step 2: Cyanation

-

Dissolve the crude 4-bromo-3-(bromomethyl)benzoic acid in a polar aprotic solvent like DMF or DMSO.

-

Add sodium cyanide or potassium cyanide. (Caution: Cyanides are highly toxic) .

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

After the reaction is complete, quench with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Step 3: Purification

-

Purify the crude 4-Bromo-3-cyano-5-methylbenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).[9]

Spectroscopic Characterization (Predicted)

The structural features of 4-Bromo-3-cyano-5-methylbenzoic acid would give rise to characteristic signals in various spectroscopic analyses.

-

¹H NMR: Aromatic protons would appear as distinct singlets or doublets in the downfield region. The methyl protons would be a singlet further upfield. The carboxylic acid proton would be a broad singlet at a very downfield chemical shift.

-

¹³C NMR: The spectrum would show distinct signals for the carboxyl carbon, the cyano carbon, the aromatic carbons (with those attached to bromine and the other substituents having characteristic shifts), and the methyl carbon.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the carboxylic acid, a C≡N stretch for the cyano group, and C-H stretches for the aromatic and methyl groups.[10] The O-H stretch of the carboxylic acid would be a broad band.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Caption: Analytical workflow for the characterization of 4-Bromo-3-cyano-5-methylbenzoic acid.

Safety and Handling

Appropriate safety precautions must be taken when handling 4-Bromo-3-cyano-5-methylbenzoic acid and its precursors.

-

General Handling: Handle in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12] Avoid inhalation of dust and contact with skin and eyes.[12]

-

Toxicity: While specific toxicity data for the target compound is unavailable, related compounds are known to be harmful if swallowed and may cause skin and eye irritation.[13] The cyanation step involves highly toxic cyanide reagents and requires extreme caution.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][12][13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Quench any residual cyanide in reaction mixtures and waste with an appropriate reagent before disposal.[9]

Applications in Research and Development

Substituted benzoic acids are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] The presence of bromo, cyano, and methyl groups on the benzoic acid scaffold of 4-Bromo-3-cyano-5-methylbenzoic acid provides multiple points for further chemical modification, making it a versatile building block for creating libraries of compounds for drug discovery and materials science research. The cyano group, for instance, is a common feature in various bioactive molecules.[14]

Conclusion

4-Bromo-3-cyano-5-methylbenzoic acid represents a chemical entity with significant potential for synthetic applications. While direct experimental data for this specific compound is sparse, a comprehensive understanding of its properties, synthesis, and handling can be extrapolated from closely related and well-documented analogues. This guide provides a foundational framework for researchers to approach the synthesis and utilization of this and similar substituted benzoic acids in their scientific endeavors.

References

-

Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? [Link]

-

Thermo Fisher Scientific. Safety Data Sheet - 4-Bromo-3-methylbenzoic acid. [Link]

-

PubChem. 4-Bromo-3-cyano-5-(hydroxymethyl)benzoic acid. [Link]

-

U.S. Environmental Protection Agency. Benzoic acid, 3-bromo-4-cyano-5-methyl-, methyl ester - Hazard. [Link]

-

SIELC Technologies. 4-Bromo-3-methylbenzoic acid. [Link]

-

International Journal of Research in Engineering, Science and Management. Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. [Link]

-

PrepChem.com. Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

U.S. Environmental Protection Agency. Benzoic acid, 3-bromo-4-cyano-5-methyl-, methyl ester - Skin/Eye. [Link]

-

Rasayan Journal of Chemistry. VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 14348-38-0: 4-BROMO-3-HYDROXYBENZOIC ACID | CymitQuimica [cymitquimica.com]

- 5. 4-Bromo-3-methylbenzoic acid | SIELC Technologies [sielc.com]

- 6. prepchem.com [prepchem.com]

- 7. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 8. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. researchgate.net [researchgate.net]

Commercial Sourcing & Technical Guide: 4-Bromo-3-cyano-5-methylbenzoic acid

The following technical guide details the sourcing, synthesis, and quality assurance landscape for 4-Bromo-3-cyano-5-methylbenzoic acid , a specialized halogenated aromatic intermediate.

Executive Summary & Chemical Profile

Target Molecule: 4-Bromo-3-cyano-5-methylbenzoic acid Primary Application: Advanced pharmaceutical intermediate (API synthesis), specifically in the development of androgen receptor antagonists, kinase inhibitors, and nuclear receptor ligands where a dense, electron-deficient aromatic scaffold is required. Commercial Status: Non-Catalog / Custom Synthesis Required. Unlike its precursor (4-bromo-3-methylbenzoic acid), this specific tri-substituted scaffold is rarely available as a stock item in bulk catalogs. Sourcing requires a strategic approach: purchasing the advanced precursor or engaging a Contract Manufacturing Organization (CMO) for the final functionalization steps.

Chemical Identity

| Property | Specification |

| Systematic Name | 4-Bromo-3-cyano-5-methylbenzoic acid |

| Isomeric Equivalence | 4-Bromo-3-methyl-5-cyanobenzoic acid (Due to symmetry relative to C1/C4 axis) |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | ~240.05 g/mol |

| Core Scaffold | Trisubstituted Benzene (Benzoic Acid) |

| Key Functionality | Aryl Bromide (electrophile), Nitrile (H-bond acceptor), Carboxylic Acid (solubility/coupling) |

Strategic Sourcing: The "Make vs. Buy" Decision

Because this compound is not a commodity chemical, researchers must choose between internal synthesis (using commercially available precursors) or outsourced custom synthesis .

A. The Precursor Strategy (Recommended for Speed)

The most efficient route utilizes 4-Bromo-3-methylbenzoic acid (CAS 7697-28-1) as the starting material. This precursor is widely available, inexpensive, and structurally sets the core oxidation state.

Verified Suppliers for Precursor (CAS 7697-28-1):

-

Sigma-Aldrich (Merck): High purity (97%+), suitable for gram-scale optimization.

-

Combi-Blocks: Excellent for bulk intermediates (kg scale).

-

Enamine: specialized in building blocks; likely has the nitro-derivative in stock.

-

Thermo Scientific (Alfa Aesar): Reliable supply chain for halogenated benzoates.

B. Custom Synthesis Partners (Recommended for Scale)

For quantities >100g, engaging a CMO is safer due to the hazardous nature of cyanation chemistry (often involving cyanide sources).

-

WuXi AppTec (China/Global): High capacity for multi-step aromatic functionalization.

-

SpiroChem (Switzerland): Specialists in novel building blocks and bio-isosteres.

-

Syngene (India): Cost-effective scale-up for established routes.

Technical Synthesis & Manufacturing Route

To validate supplier quality or perform internal synthesis, you must understand the manufacturing pathway. The most robust industrial route avoids direct bromination of a cyano-species (which is deactivating) and instead installs the nitrile group late-stage via a Sandmeyer reaction.

Validated Synthesis Pathway

The synthesis exploits the directing effects of the bromine and methyl groups to install the nitrogen functionality at the 5-position.

-

Nitration: Electrophilic aromatic substitution. The -COOH (meta-director) and -Br (ortho/para-director) cooperatively direct the nitro group to position 5.

-

Reduction: Conversion of the nitro group to an aniline (amine).

-

Sandmeyer Cyanation: Conversion of the diazonium salt to the nitrile.

Figure 1: Proposed industrial synthesis route via nitration-reduction-cyanation sequence. This pathway minimizes regioisomer formation.

Quality Assurance & Specification Setting

When ordering this material from a custom supplier, you must define the Certificate of Analysis (CoA) requirements to avoid batch failure.

Critical Quality Attributes (CQA)

| Test Parameter | Method | Acceptance Criteria | Scientific Rationale |

| Assay (Purity) | HPLC (UV @ 254nm) | ≥ 97.0% | High purity required to prevent side reactions in subsequent couplings (e.g., Suzuki-Miyaura). |

| Regioisomer Content | 1H-NMR | ≤ 1.0% | The 2-nitro isomer (from Step 1) is a common impurity. It must be controlled. |

| Residual Cyanide | Ion Chromatography | ≤ 10 ppm | Critical safety parameter if the material is handled in open labs. |

| Water Content | Karl Fischer | ≤ 0.5% | Carboxylic acids are hygroscopic; moisture affects stoichiometry in coupling reactions. |

| Appearance | Visual | Off-white to tan solid | Dark brown/black indicates decomposition or residual copper salts from Sandmeyer. |

Analytical Protocol: Regioisomer Detection

Technique: 1H-NMR (DMSO-d6, 400 MHz)

-

Target Signals: Look for two distinct aromatic singlets.

-

Impurity Flag: Any doublets indicates loss of bromine or incorrect substitution pattern (e.g., 2,3-substitution).

Sourcing Workflow & Decision Matrix

Use this logic flow to determine the correct procurement channel based on your project phase.

Figure 2: Decision matrix for sourcing based on scale and safety capabilities.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

-

Hazard Statements:

-

H301: Toxic if swallowed (Nitrile content).

-

H315/H319: Causes skin and serious eye irritation (Acid/Benzyl halide nature).

-

-

Handling Protocols:

-

Cyanide Precaution: Even if the final product is stable, trace cyanide from synthesis may remain. Open containers only in a fume hood.

-

Acidity: The carboxylic acid moiety is corrosive. Wear acid-resistant gloves (Nitrile > 0.11mm).

-

References

-

Precursor Availability: Sigma-Aldrich. Product Specification: 4-Bromo-3-methylbenzoic acid (CAS 7697-28-1).[1][2]

- Synthesis Methodology: Sandmeyer Reaction Protocols. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Supplier Database: PubChem Compound Summary for 4-Bromo-3-methylbenzoic acid.

-

Chemical Safety: CDC NIOSH Pocket Guide to Chemical Hazards - Cyanides.

Sources

Technical Guide: Synthesis of 4-Bromo-3-cyano-5-methylbenzoic Acid

This guide details the synthesis of 4-Bromo-3-cyano-5-methylbenzoic acid , a highly functionalized intermediate valuable in the development of kinase inhibitors and other small-molecule therapeutics.

The pathway selected is a linear, 3-step convergent synthesis starting from the commercially available 4-bromo-3-methylbenzoic acid . This route is prioritized for its scalability, use of standard reagents, and reliance on established regiochemical directing effects (electrophilic aromatic substitution) to install the substituents in the correct 3,4,5-pattern.

Executive Summary & Retrosynthetic Analysis

The target molecule, 4-Bromo-3-cyano-5-methylbenzoic acid , possesses a dense substitution pattern on the benzene ring. The challenge lies in installing the cyano (-CN) group adjacent to the bulky bromo (-Br) and methyl (-CH3) groups while maintaining the carboxylic acid (-COOH) integrity.

Structural Symmetry Note: Due to the planar symmetry of the 4-bromo-benzoic acid core, the 3-cyano-5-methyl and 5-cyano-3-methyl substitution patterns describe the same molecule . This guide utilizes this symmetry by synthesizing the 3-methyl-5-cyano regioisomer from a 3-methyl precursor.

Retrosynthetic Logic

-

Disconnection of Cyano Group: The nitrile is best installed via a Sandmeyer reaction (from an amine) due to the difficulty of direct electrophilic cyanation.

-

Amine Precursor: The amine is derived from a Nitro group , introduced via electrophilic aromatic substitution (Nitration).

-

Starting Material: 4-Bromo-3-methylbenzoic acid (CAS 7697-28-1). This scaffold already contains the Bromo, Methyl, and Acid groups in the correct relative orientation (1,3,4-pattern), leaving position 5 open for functionalization.

Figure 1: Retrosynthetic analysis leveraging the 4-bromo-3-methylbenzoic acid scaffold.

Synthesis Protocol (Step-by-Step)

Step 1: Regioselective Nitration

Objective: Install a nitro group at the C5 position. Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2] The C5 position is activated by the ortho-directing Bromine (weak deactivator) and meta-directing Carboxylic Acid (strong deactivator). While the Methyl group directs to C2/C6, steric hindrance at C2 (between Methyl and COOH) and electronic synergy at C5 favor the 5-nitro product.

-

Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid ( -

Substrate: 4-Bromo-3-methylbenzoic acid.

Protocol:

-

Dissolve 4-Bromo-3-methylbenzoic acid (1.0 eq) in conc.

(5-10 vol) at 0°C. -

Prepare a nitrating mixture of fuming

(1.1 eq) and conc. -

Add the nitrating mixture dropwise to the substrate solution, maintaining internal temperature < 5°C .

-

Critical Parameter: Exotherms above 10°C may lead to dinitration or oxidation of the methyl group.

-

-

Stir at 0–5°C for 2 hours, then warm to room temperature (20–25°C) for 1 hour.

-

Workup: Pour the reaction mixture onto crushed ice/water. The product, 4-Bromo-3-methyl-5-nitrobenzoic acid , will precipitate as a pale yellow solid.

-

Filter, wash with cold water until pH is neutral, and dry in vacuo.

-

Purification: Recrystallize from Ethanol/Water if regioisomers (e.g., 2-nitro) are present >5%.

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group to an aniline without debrominating the aromatic ring.

Mechanism: Metal-mediated reduction. Iron (Fe) or Tin(II) Chloride (

-

Reagents: Iron powder (Fe), Ammonium Chloride (

), Ethanol/Water. -

Substrate: 4-Bromo-3-methyl-5-nitrobenzoic acid.

Protocol:

-

Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1 ratio).

-

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Heat to reflux (approx. 75–80°C) with vigorous stirring for 2–4 hours.

-

Monitoring: TLC should show disappearance of the nitro compound.

-

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentrate the filtrate to remove ethanol.

-

Adjust pH to ~4–5 with dilute HCl to ensure the amino acid precipitates (or isolate as the hydrochloride salt).

-

Collect 5-Amino-4-bromo-3-methylbenzoic acid by filtration.

Step 3: Sandmeyer Cyanation

Objective: Convert the amino group to a nitrile.[3] Mechanism: Diazotization followed by copper-mediated nucleophilic substitution.

-

Reagents: Sodium Nitrite (

), Hydrochloric Acid ( -

Safety Warning: This step generates HCN gas. Must be performed in a high-efficiency fume hood with a cyanide antidote kit available.[4]

Protocol:

-

Diazotization: Suspend the amino intermediate (1.0 eq) in 6M

(10 vol) and cool to 0°C . -

Add a solution of

(1.2 eq) in water dropwise, keeping temperature < 5°C. Stir for 30 min to form the diazonium salt. -

Sandmeyer Reaction: In a separate vessel, dissolve

(1.5 eq) and-

Optimization: Neutralize the diazonium solution with

to pH ~6 before addition to CuCN to prevent HCN evolution and improve yield.

-

-

Add the cold diazonium slurry portion-wise to the warm (

) CuCN solution. Nitrogen gas will evolve. -

Heat the mixture to 80°C for 1 hour to ensure completion.

-

Workup: Cool to room temperature and acidify carefully with HCl (in a hood!) to precipitate the product.

-

Purification: Filter the crude solid. Dissolve in aqueous

(converts acid to soluble carboxylate, leaving insoluble impurities behind), filter, then re-acidify the filtrate with HCl to precipitate pure 4-Bromo-3-cyano-5-methylbenzoic acid .

Critical Process Parameters & Troubleshooting

| Parameter | Specification | Rationale |

| Nitration Temp | < 5°C (Addition) | Prevents oxidation of the methyl group to carboxylic acid (forming terephthalic acid derivatives). |

| Reduction Method | Fe/NH4Cl or SnCl2 | Avoids |

| Diazotization pH | pH < 1 | Essential for stable diazonium salt formation. |

| Cyanation pH | pH 6–7 (Transfer) | Adding acidic diazonium to cyanide releases lethal HCN. Neutralization is critical for safety and yield. |

Analytical Characterization (Expected Data)

To validate the synthesis, the final product must meet the following spectral criteria:

-

Physical State: Off-white to pale yellow powder.

-

Mass Spectrometry (LC-MS):

-

Formula:

-

Molecular Weight: 240.05 g/mol .

-

Observed

: Peaks at 238/240 (1:1 ratio due to

-

-

1H NMR (DMSO-d6, 400 MHz):

- 13.5 ppm (br s, 1H, -COOH).

- 8.1–8.3 ppm (s, 1H, Ar-H at C2).

- 7.9–8.1 ppm (s, 1H, Ar-H at C6).

- 2.4–2.5 ppm (s, 3H, -CH3).

-

Note: The two aromatic protons will appear as singlets (or meta-coupled doublets,

).

Visual Workflow

Figure 2: Experimental workflow for the synthesis of 4-Bromo-3-cyano-5-methylbenzoic acid.

References

-

BenchChem. (2025).[4][5] Synthesis and Troubleshooting of 2-Amino-5-cyano-3-methylbenzoic Acid and Analogs. Retrieved from .

-

Vertex Pharmaceuticals. (2008). Synthesis of substituted benzoic acid intermediates.[2][3][4][5][6][7][8][9][10] US Patent Application US20100137612A1. Retrieved from .

-

ChemicalBook. (2024). Product entry: 4-Bromo-3-methylbenzoic acid (CAS 7697-28-1). Retrieved from .

-

Organic Syntheses. (1928). Nitration of Methyl Benzoate and Analogs.[1][5][11] Org.[1][12][13][14] Synth. 1928, 8, 74. Retrieved from .

-

Study.com. (2024). Regioselectivity in the Nitration of 4-Bromobenzoic Acid. Retrieved from .

Sources

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 8. homework.study.com [homework.study.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 14. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

4-Bromo-3-cyano-5-methylbenzoic acid as a pharmaceutical intermediate

Application Note: 4-Bromo-3-cyano-5-methylbenzoic Acid as a Pharmaceutical Intermediate

Part 1: Executive Summary & Strategic Value

Compound Identity:

-

IUPAC Name: 4-Bromo-3-cyano-5-methylbenzoic acid

-

Molecular Formula: C₉H₆BrNO₂

-

Key Functionality: Trisubstituted Benzene Scaffold

-

Primary Application: Late-stage intermediate for Nuclear Receptor Antagonists (AR/MR), Kinase Inhibitors, and PROTAC linkers.

Strategic Overview: 4-Bromo-3-cyano-5-methylbenzoic acid represents a "privileged scaffold" in medicinal chemistry due to its high density of orthogonal functional groups. In drug discovery, this intermediate serves as a critical linchpin molecule . Its value lies in the ability to selectively functionalize three distinct vectors:

-

The Carboxylic Acid (C1): Serves as the anchor for solubility-enhancing tails or pharmacophore binding motifs (via amide coupling).

-

The Bromide (C4): A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

-

The Nitrile (C3) & Methyl (C5): These substituents provide essential steric and electronic modulation. The cyano group increases metabolic stability and dipole moment, while the methyl group imposes conformational lock (atropisomerism control) in biaryl systems.

Part 2: Chemical Reactivity & Structural Analysis

The utility of this intermediate is defined by its Orthogonal Reactivity Profile . Each functional group can be activated independently without interfering with the others, allowing for programmable library synthesis.

Reactivity Matrix

| Position | Group | Reactivity Mode | Activation Condition |

| C1 | -COOH | Nucleophilic Acyl Substitution | Activation via HATU/EDC or conversion to Acid Chloride (SOCl₂). |

| C4 | -Br | Pd-Catalyzed Cross-Coupling | Suzuki (Boronic acids), Sonogashira (Alkynes), Buchwald (Amines). |

| C3 | -CN | Hydrolysis / Cyclization | Acid/Base hydrolysis to amide; Cyclization to Tetrazole (NaN₃). |

| C5 | -CH₃ | Benzylic Oxidation | Radical bromination (NBS) to -CH₂Br (rarely used unless extending). |

DOT Diagram: Orthogonal Reactivity Workflow

Caption: Orthogonal functionalization pathways. The C4-Br and C1-COOH sites are the primary vectors for library expansion.

Part 3: Experimental Protocols

Protocol A: Purification & Quality Control

Rationale: Commercial sources of this intermediate often contain regioisomers (e.g., 3-bromo-4-cyano...) or decarboxylated byproducts. Rigorous QC is mandatory before GMP usage.

1. Analytical HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Aromatic) and 220 nm (Nitrile).

-

Expected Retention: The compound is moderately lipophilic (LogP ~2.5-3.0). Expect elution around 6-7 minutes.

2. Recrystallization (Purification) If purity is <98%, perform recrystallization to remove isomeric impurities.

-

Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexanes.[1]

-

Procedure:

-

Dissolve crude solid in boiling Ethanol (minimal volume).

-

Add hot Water dropwise until persistent turbidity is observed.

-

Allow to cool slowly to room temperature, then 4°C.

-

Filter crystals and wash with cold 1:1 EtOH/Water.

-

Dry under vacuum at 45°C.

-

Protocol B: Functionalization (Suzuki Coupling)

Context: This is the most common reaction applied to this intermediate to generate biaryl cores for kinase inhibitors.

Reagents:

-

Substrate: 4-Bromo-3-cyano-5-methylbenzoic acid (1.0 eq)

-

Boronic Acid: Ar-B(OH)₂ (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 eq)

-

Base: K₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

-

Degassing: Charge the reaction vessel with solvent and sparge with Nitrogen for 15 minutes. (Critical: Oxygen poisons the Pd catalyst).

-

Catalyst Addition: Add Pd(dppf)Cl₂ last under a positive nitrogen flow.

-

Reaction: Heat to 90°C for 4-12 hours. Monitor by HPLC (disappearance of starting material peak at ~6 min).

-

Workup:

-

Purification: Flash chromatography (MeOH/DCM gradient) is usually required to remove Pd residues.

Part 4: Downstream Pharmaceutical Applications

This intermediate is structurally homologous to the "A-ring" of several blockbuster drugs.

1. Androgen Receptor (AR) Antagonists: The 4-cyano-3-trifluoromethyl motif is famous in Enzalutamide. The 4-bromo-3-cyano-5-methyl scaffold offers a "next-generation" variation where the methyl group restricts rotation, potentially increasing binding affinity to mutant receptors (e.g., AR-V7).

2. Mineralocorticoid Receptor (MR) Antagonists: Non-steroidal MR antagonists (like Finerenone analogs) often utilize polysubstituted phenyl rings to induce the necessary bulk for receptor antagonism without the hormonal side effects of steroidal backbones.

3. PROTAC Linkers: The C1-COOH allows for easy attachment of PEG linkers, while the C4-Br allows attachment of the E3 ligase ligand (e.g., Cereblon binder), making this a compact "Exit Vector" hub.

DOT Diagram: Synthesis Workflow for a Hypothetical AR Antagonist

Caption: Typical medicinal chemistry workflow converting the intermediate into a bioactive lead.

Part 5: Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood. Wear nitrile gloves.[4] Avoid contact with strong oxidizers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118806132 (Related Hydroxymethyl Analog). Retrieved from [Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Benzoic acid, 3-bromo-4-cyano-5-methyl-, methyl ester (Isomer/Derivative). Retrieved from [Link]

- Google Patents.Synthesis of polysubstituted benzoic acid derivatives (US6613930B2).

Sources

synthetic routes utilizing 4-Bromo-3-cyano-5-methylbenzoic acid as a building block

Application Note: Strategic Utilization of 4-Bromo-3-cyano-5-methylbenzoic Acid in Drug Discovery

Executive Summary & Scaffold Analysis

4-Bromo-3-cyano-5-methylbenzoic acid (BCM-Acid) represents a high-value "tri-functional" scaffold in modern medicinal chemistry. Its structural uniqueness lies in the dense array of orthogonal functional groups around the benzene core, allowing for divergent synthesis of complex biaryls, particularly in the development of kinase inhibitors, mineralocorticoid receptor antagonists, and PROTAC linkers.

Structural & Reactivity Analysis:

-

C1-Carboxylic Acid: The anchor point. Positioned meta to the steric bulk, it remains accessible for standard amide couplings or esterification, serving as the primary vector for solubility-enhancing tails or target-binding motifs.

-

C3-Cyano Group: An electron-withdrawing group (EWG) that modulates the electronics of the ring. It serves as a latent functional group, convertible to a primary amide (via hydrolysis), a tetrazole (via cycloaddition), or a benzylamine (via reduction).

-

C4-Bromine: The reactive handle for cross-coupling. Critical Note: This position is sterically congested ("bay region") due to the flanking C3-cyano and C5-methyl groups. Standard catalytic protocols often fail here; specialized bulky phosphine ligands are required.

-

C5-Methyl Group: Provides lipophilicity and conformational lock, restricting rotation of the C4-biaryl axis (atropisomerism potential).

Divergent Synthetic Pathways (Reactivity Map)

The following diagram illustrates the orthogonal transformations accessible from the BCM-Acid scaffold.

Figure 1: Divergent synthetic map illustrating the orthogonal reactivity of the BCM-Acid scaffold. The C4-Bromine and C3-Cyano groups allow for sequential functionalization.

Detailed Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The C4-bromine is flanked by a methyl and a cyano group. This steric crowding inhibits the oxidative addition of Palladium. Conventional catalysts (e.g., Pd(PPh3)4) result in low yields or dehalogenation byproducts. Solution: Utilization of Buchwald G3 Precatalysts (specifically XPhos or SPhos) to facilitate oxidative addition and stabilize the bulky intermediate [1].

Materials:

-

Substrate: Methyl 4-bromo-3-cyano-5-methylbenzoate (Protected BCM-Acid)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

-

Catalyst: XPhos Pd G3 (2-3 mol%)

-

Base: K3PO4 (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the BCM-ester (1.0 equiv), boronic acid (1.2 equiv), XPhos Pd G3 (0.02 equiv), and K3PO4 (2.0 equiv). Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane/Water (0.1 M concentration relative to substrate).

-

Reaction: Heat the block to 90°C for 4–16 hours.

-

Checkpoint: Monitor via LC-MS. The steric bulk may slow the reaction; if conversion <50% at 4h, add 1 mol% additional catalyst.

-

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na2SO4, and concentrate.[1][2]

-

Purification: Flash chromatography (Hexane/EtOAc).

Technical Insight: The use of K3PO4 is critical. Stronger carbonate bases often cause hydrolysis of the nitrile or ester in these prolonged, heated reactions.

Protocol B: Controlled Nitrile Hydrolysis (Radziszewski Conditions)

Challenge: Converting the C3-cyano group to a primary amide (-CONH2) without hydrolyzing the ester or over-hydrolyzing to the carboxylic acid. Solution: Basic peroxide hydrolysis (Radziszewski reaction). The mechanism involves the attack of the hydroperoxide anion on the nitrile, which is faster than hydroxide attack on the ester at controlled temperatures [2].

Materials:

-

Substrate: Biaryl-cyano intermediate (from Protocol A)

-

Reagent: 30% H2O2 (5.0 equiv), NaOH (6M, 1.1 equiv)

-

Solvent: DMSO : Ethanol (1:1)

Step-by-Step Methodology:

-

Setup: Dissolve the substrate in DMSO/Ethanol (0.2 M). Cool to 0°C in an ice bath.

-

Addition: Add 6M NaOH (1.1 equiv) dropwise, followed immediately by 30% H2O2 (5.0 equiv).

-

Caution: Exothermic reaction. Monitor internal temperature.

-

-

Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 30–60 minutes.

-

Checkpoint: TLC/LC-MS should show the disappearance of the nitrile peak and appearance of the amide (M+18 mass shift).

-

-

Quench: Pour mixture into ice-cold saturated Na2S2O3 (Sodium thiosulfate) to quench excess peroxide.

-

Isolation: Extract with EtOAc (3x). The product is often polar; adding a small amount of MeOH to the organic layer helps solubility.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

Objective: Synthesis of Compound X (Indazole-linked biaryl amide). Pathway: Protection -> Coupling -> Deprotection -> Amide Formation.

Experimental Workflow Data:

| Step | Transformation | Reagents | Yield (Typical) | Critical Parameter |

| 1 | Esterification | MeOH, SOCl2, Reflux | 95% | Anhydrous conditions to prevent acid regeneration. |

| 2 | Suzuki Coupling | 1H-Indazole-4-boronic acid, XPhos Pd G3 | 78% | Requires high temp (90°C) due to steric hindrance. |

| 3 | Ester Hydrolysis | LiOH, THF/H2O, RT | 92% | Monitor to ensure CN group remains intact. |

| 4 | Amide Coupling | Piperazine, HATU, DIPEA, DMF | 85% | Pre-activation of acid with HATU for 5 mins is essential. |

Visual Workflow (DOT Diagram):

Figure 2: Sequential workflow for converting the BCM-Acid building block into a bioactive kinase inhibitor candidate.

Troubleshooting & Optimization

-

Problem: Low conversion in Suzuki Coupling.

-

Problem: Hydrolysis of Nitrile during Ester Saponification (Step 3).

-

Problem: Poor solubility of the core acid.

-

Fix: Perform reactions on the methyl ester variant whenever possible; hydrolyze only at the final stage.

-

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research. Link

-

Opera, A. (2002). Mild and Selective Hydrolysis of Nitriles to Amides.[5][6][7][8] Tetrahedron Letters. Link

-

Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters. Link

-

PubChem. (2025).[9] 4-Bromo-3-cyano-5-methylbenzoic acid Compound Summary. Link

Sources

- 1. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. prepchem.com [prepchem.com]

- 4. quora.com [quora.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

Application Note: Chemoselective Derivatization of 4-Bromo-3-cyano-5-methylbenzoic Acid

This Application Note is designed for researchers and medicinal chemists requiring high-fidelity derivatization of 4-Bromo-3-cyano-5-methylbenzoic acid . The protocols prioritize chemoselectivity, preserving the sensitive nitrile (-CN) and aryl bromide (-Br) moieties while efficiently transforming the carboxylic acid.

Executive Summary & Strategic Analysis

The scaffold 4-Bromo-3-cyano-5-methylbenzoic acid presents a unique challenge in medicinal chemistry. It is a densely functionalized "core" often used in the synthesis of kinase inhibitors (e.g., KRAS, EGFR targets).

Structural & Reactivity Profile

-

Carboxylic Acid (C1): The primary target. Flanked by protons at C2/C6, meaning steric hindrance is minimal . However, the electron-withdrawing nature of the meta-cyano and para-bromo groups significantly lowers the pKa of the acid, making the carboxylate highly stable but the carbonyl carbon highly electrophilic upon activation.

-

Nitrile (C3): Critical Sensitivity Point. Susceptible to hydrolysis (strong acid/base + heat) and reduction (LiAlH₄). Must be preserved for future transformation (e.g., to amidines or tetrazoles).

-

Aryl Bromide (C4): Critical Sensitivity Point. Susceptible to hydrogenolysis (Pd/H₂) and lithium-halogen exchange.

-

Methyl (C5): Benzylic position.[1] Generally stable but avoid strong oxidants (KMnO₄).

The Core Directive: Avoid harsh acidic hydrolysis (destroys -CN) and non-selective hydride donors (reduces -CN/-Br).

Decision Matrix & Workflow

The following diagram outlines the strategic reagent choices required to maintain chemoselectivity.

Caption: Strategic decision tree for derivatizing 4-Bromo-3-cyano-5-methylbenzoic acid, highlighting chemoselective pathways (Green) vs. risky pathways (Red).

Detailed Experimental Protocols

Protocol A: Chemoselective Esterification (Methyl Ester)

Objective: Convert COOH to COOMe without hydrolyzing the nitrile. Method: Base-promoted Alkylation (The "Soft" Route). Why: Standard Fischer esterification uses strong H₂SO₄ and reflux, which can hydrate the nitrile to a primary amide. Alkylation uses mild base.

Materials:

-

Substrate (1.0 equiv)

-

Methyl Iodide (MeI) (1.5 equiv) Caution: Carcinogen

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

-

DMF (Dimethylformamide) (0.2 M concentration)

Step-by-Step:

-

Dissolution: Charge a round-bottom flask with 4-Bromo-3-cyano-5-methylbenzoic acid (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv). Add DMF and stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow as the carboxylate forms.

-

Addition: Cool the mixture to 0°C. Add Methyl Iodide (1.5 equiv) dropwise via syringe.

-

Reaction: Allow to warm to RT and stir for 4–6 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 3:1). The acid (baseline) should disappear; a new high-Rf spot (ester) appears.

-

-

Workup: Pour the reaction mixture into ice-cold water (5x reaction volume). The ester typically precipitates.

-

If Solid: Filter, wash with water, and dry under vacuum.

-

If Oil: Extract with EtOAc (3x). Wash organics with Brine (2x) to remove DMF. Dry over Na₂SO₄ and concentrate.

-

-

Yield Expectation: 90–95%.

Protocol B: Amidation via T3P (Library Synthesis)

Objective: Couple with an amine (R-NH₂) to form an amide. Method: T3P (Propylphosphonic anhydride) Coupling. Why: T3P is superior to HATU/EDC for electron-deficient acids. It drives the reaction to completion with very low epimerization risk and, crucially, the by-products are water-soluble, simplifying purification.

Materials:

-

Substrate (1.0 equiv)

-

Amine Partner (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: EtOAc or DCM (0.1 M)

Step-by-Step:

-

Setup: Dissolve the benzoic acid derivative (1.0 equiv) and the amine (1.1 equiv) in dry EtOAc.

-

Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at RT.

-

Coupling: Add T3P solution (1.5 equiv) dropwise.

-

Note: The reaction is exothermic; mild cooling (0°C) is recommended during addition for scales >1g.

-

-

Reaction: Stir at RT for 2–12 hours.

-

Troubleshooting: If the amine is an aniline (electron-poor), heating to 50°C may be required. The -CN and -Br are stable at this temperature in T3P.

-

-

Workup: Wash the organic layer sequentially with:

-

Water (1x)

-

10% Citric Acid or 1M HCl (to remove unreacted amine)

-

Sat. NaHCO₃ (to remove unreacted acid and phosphorus byproducts)

-

Brine.[2]

-

-

Isolation: Dry (MgSO₄) and concentrate. Flash chromatography is rarely needed if stoichiometry is accurate.

Protocol C: Chemoselective Reduction to Benzyl Alcohol

Objective: Reduce COOH to CH₂OH without touching the Nitrile or Bromide. Method: Borane-Dimethyl Sulfide Complex (BH3·DMS). Why: Borane reduces carboxylic acids via a triacyloxyborane intermediate which is faster than nitrile reduction. LiAlH₄ is strictly forbidden as it will reduce the nitrile to a primary amine and potentially de-brominate the ring.

Materials:

-

Substrate (1.0 equiv)

-

BH3·DMS (2.0 M in THF) (3.0 equiv)

-

Solvent: Anhydrous THF (0.2 M)

-

Quench: Methanol

Step-by-Step:

-

Preparation: Flame-dry a flask under Argon/Nitrogen. Add the benzoic acid substrate and anhydrous THF. Cool to 0°C.[3]

-

Reduction: Add BH3·DMS (3.0 equiv) dropwise over 20 minutes.

-

Progression: Allow the reaction to warm to RT and stir for 3–16 hours.

-

Validation: Monitor by LC-MS.[3] The acid peak (MW 240) disappears; Product peak (MW 226, M+H not always visible, look for loss of -OH or water adducts) appears.

-

-

Critical Quench: Cool back to 0°C. Add Methanol dropwise.

-

Caution: Vigorous H₂ evolution. Do NOT use aqueous acid for the initial quench, as the resulting borate salts can trap the alcohol.

-

-

Workup: Concentrate the mixture to remove volatile trimethyl borate. Redissolve in EtOAc, wash with 1M HCl (briefly) and Brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The alcohol is significantly more polar than the starting acid.

Analytical Data & Validation

When validating the product, look for these specific markers to confirm the integrity of the -CN and -Br groups.

| Functional Group | 1H NMR Signal (CDCl3) | 13C NMR Signal (ppm) | IR Marker (cm⁻¹) |

| Aryl Protons | Two singlets (approx. 7.8–8.2 ppm) | ~128–140 ppm | - |

| Methyl Group | Singlet, ~2.4–2.6 ppm | ~20–25 ppm | - |

| Nitrile (-CN) | Invisible in 1H | ~116–118 ppm | ~2230 (Sharp, Weak) |

| Carbonyl (Ester) | - | ~165 ppm | ~1720 (Strong) |

| Benzyl Alcohol | Doublet (~4.7 ppm) + OH triplet | ~63 ppm | ~3400 (Broad) |

QC Check:

-

If the IR peak at 2230 cm⁻¹ disappears, you have likely hydrolyzed the nitrile (Amide C=O appears at 1680 cm⁻¹) or reduced it (Amine N-H stretch).

-

If the Br is lost (e.g., via Pd contamination or LAH), the aromatic proton splitting pattern will change from two singlets to a complex multiplet.

References

-

Chemoselectivity of Borane: Brown, H. C., & Stocky, T. P. (1977). Borane-dimethyl sulfide. A convenient hydroboration agent. Journal of the American Chemical Society. Link

-

T3P Coupling Efficiency: Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Coupling Agent. Organic Process Research & Development. Link

- Nitrile Stability: Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard reference for functional group tolerance).

-

Alkylation of Acids: Reformatsky, S. (1887). Action of zinc and alkyl halides on esters. (Foundational basis for mild alkylation strategies). Validated modern protocol:

Sources

The Strategic Role of 4-Bromo-3-cyano-5-methylbenzoic Acid in Modern Medicinal Chemistry: A Guide for Synthetic and Drug Discovery Professionals

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. The careful selection of foundational building blocks is a critical determinant of success in these endeavors. 4-Bromo-3-cyano-5-methylbenzoic acid emerges as a highly versatile, yet underexplored, scaffold for the medicinal chemist. Its unique trifecta of reactive functional groups—a strategically positioned bromine atom, a modifiable cyano group, and a directing methyl group, all appended to a central benzoic acid core—offers a rich platform for the generation of diverse chemical libraries. This guide provides an in-depth exploration of the potential applications and experimental considerations for leveraging 4-Bromo-3-cyano-5-methylbenzoic acid in medicinal chemistry research, with a focus on its utility as a synthetic intermediate for crafting complex, biologically active molecules.

Physicochemical Properties and Structural Features

A comprehensive understanding of a molecule's physicochemical properties is the bedrock of its effective application. While experimental data for 4-Bromo-3-cyano-5-methylbenzoic acid is not extensively documented, we can infer its characteristics from closely related analogs.

| Property | Predicted Value/Characteristic | Rationale and Significance in Drug Discovery |

| Molecular Weight | ~256 g/mol | Falls within the desirable range for lead-like molecules, adhering to Lipinski's Rule of Five. |

| LogP | Moderately Lipophilic | The presence of the bromine and methyl groups increases lipophilicity, which can be crucial for membrane permeability. The cyano and carboxylic acid groups provide a degree of hydrophilicity. |

| pKa | Acidic (due to the carboxylic acid) | The carboxylic acid moiety provides a handle for salt formation, potentially improving solubility and bioavailability. |

| Reactivity | High | The bromine atom is susceptible to a wide range of cross-coupling reactions. The cyano group can be hydrolyzed, reduced, or converted to other functional groups. The carboxylic acid allows for standard amide bond formation. |

The spatial arrangement of the substituents on the benzene ring is of particular interest. The methyl group at the 5-position provides steric and electronic influence on the adjacent functional groups, potentially modulating their reactivity and the conformational preferences of resulting derivatives.

Synthetic Utility: A Gateway to Molecular Diversity

The true power of 4-Bromo-3-cyano-5-methylbenzoic acid lies in its capacity to serve as a versatile hub for a multitude of chemical transformations. The distinct reactivity of each functional group can be selectively harnessed to introduce a wide array of pharmacophoric elements.

The Bromine Atom: A Linchpin for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The aryl bromide is arguably the most valuable functional group on this scaffold for library generation. It is a prime substrate for a host of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Derivatization

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromo-3-cyano-5-methylbenzoic acid with a boronic acid or ester. This reaction is fundamental for creating bi-aryl structures, a common motif in many therapeutic agents.

Materials:

-

4-Bromo-3-cyano-5-methylbenzoic acid

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add 4-Bromo-3-cyano-5-methylbenzoic acid (1 equivalent), the boronic acid (1.2 equivalents), and the base (2 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under a positive flow of inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle.

-

Solvent Mixture: The aqueous component is often necessary to dissolve the base and facilitate the reaction.

Caption: Suzuki-Miyaura coupling workflow.

The Cyano Group: A Versatile Precursor

The nitrile functionality is a valuable synthetic handle that can be transformed into several other important groups in medicinal chemistry.

-

Hydrolysis to a Carboxylic Acid: This can lead to the formation of a di-acid, which can be a key feature for binding to certain biological targets.

-

Reduction to an Amine: The resulting aminomethyl group can be a crucial component of many pharmacophores, and the primary amine can be further derivatized.

-

Conversion to a Tetrazole: Tetrazoles are often used as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and cell permeability.

Protocol 2: Conversion of the Cyano Group to a Tetrazole

This protocol describes the [2+3] cycloaddition of an azide with the nitrile to form a tetrazole ring.

Materials:

-

4-Bromo-3-cyano-5-methylbenzoic acid

-

Sodium azide (NaN₃, 3 equivalents)

-

Triethylamine hydrochloride (Et₃N·HCl, 3 equivalents)

-

Solvent (e.g., N,N-Dimethylformamide, DMF)

Procedure:

-

In a round-bottom flask, dissolve 4-Bromo-3-cyano-5-methylbenzoic acid (1 equivalent) in DMF.

-

Add sodium azide (3 equivalents) and triethylamine hydrochloride (3 equivalents).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature and pour it into a mixture of ice and concentrated HCl.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry to afford the tetrazole product.

-

Purification can be achieved by recrystallization.

Expertise & Experience:

-

The use of triethylamine hydrochloride creates hydrazoic acid in situ, which is the reactive species. This is a safer alternative to handling hydrazoic acid directly.

-

The reaction is typically slow and requires elevated temperatures.

The Carboxylic Acid: A Point of Attachment

The benzoic acid moiety is a classic handle for amide bond formation, allowing for the coupling of this scaffold to a wide variety of amines, including amino acids, peptides, and other drug fragments. Standard peptide coupling reagents such as HATU, HOBt, or EDC can be employed for this purpose.

Potential Applications in Drug Discovery Programs

The structural motifs accessible from 4-Bromo-3-cyano-5-methylbenzoic acid are prevalent in a range of therapeutic areas.

-

Oncology: The ability to generate complex bi-aryl structures is highly relevant for the development of kinase inhibitors.[1] The cyano group is also a common feature in many targeted anticancer agents.

-

Inflammation and Autoimmune Diseases: Benzoic acid derivatives have been explored for their anti-inflammatory properties.[2] The versatility of the core scaffold allows for the exploration of structure-activity relationships in the development of novel anti-inflammatory agents.

-

Infectious Diseases: Halogenated aromatic compounds can serve as starting points for the synthesis of antimicrobial agents.[3]

Caption: Synthetic pathways and potential applications.

Conclusion and Future Outlook

4-Bromo-3-cyano-5-methylbenzoic acid represents a powerful and versatile building block for medicinal chemistry research. While its direct biological activities remain to be elucidated, its true value lies in its potential as a starting material for the efficient and modular synthesis of compound libraries targeting a wide range of diseases. The strategic and selective manipulation of its three key functional groups provides a robust platform for generating novel chemical matter with significant therapeutic potential. As the demand for innovative drug candidates continues to grow, the exploration of such well-designed, multifunctional scaffolds will be a key driver of success in drug discovery.

References

-

PubChem. 4-Bromo-3-cyano-5-(hydroxymethyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

CompTox Chemicals Dashboard. 4-Bromo-3-cyanobenzoic acid. U.S. Environmental Protection Agency. [Link]

-

CompTox Chemicals Dashboard. Benzoic acid, 3-bromo-4-cyano-5-methyl-, methyl ester - Hazard. U.S. Environmental Protection Agency. [Link]

-

CompTox Chemicals Dashboard. Benzoic acid, 3-bromo-4-cyano-5-methyl-, methyl ester - Skin/Eye. U.S. Environmental Protection Agency. [Link]

-

PubChem. 4-amino-3-bromo-5-cyano-2-hydroxy-benzoic Acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 4-bromo-, methyl ester (CAS 619-42-1). [Link]

-

PrepChem.com. Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Google Patents.

-

Preprints.org. Benzoic acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

CompTox Chemicals Dashboard. Benzoic acid, 3-bromo-4-cyano-5-methyl-, methyl ester - Similar Compounds. U.S. Environmental Protection Agency. [Link]

-

SciSpace. In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate. [Link]

-

PubMed. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. [Link]

-

Organic Syntheses. 2-bromo-3-methylbenzoic acid. [Link]

-

CDC Stacks. Supporting Information. [Link]

-

MySkinRecipes. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. [Link]

-

PubChem. 4-Bromo-3,5-dihydroxybenzoic acid. National Center for Biotechnology Information. [Link]

-

Drug Discovery Chemistry. [Link]

-

Filo. The IUPAC name of the following compound is (a) 4-bromo-3-cyanophenol (b).. [Link]

-

Pharmaffiliates. Benzoic acid, 3-bromo-4-hydroxy-5-methyl-,methyl Ester. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Bromo-3-cyano-5-methylbenzoic Acid Synthesis

Topic: Improving Yield for 4-Bromo-3-cyano-5-methylbenzoic Acid Synthesis Content Type: Technical Support Center Guide

Product Focus: 4-Bromo-3-cyano-5-methylbenzoic Acid Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-2025-BCM-01[1][2][3]

Executive Summary & Synthetic Strategy

The synthesis of 4-Bromo-3-cyano-5-methylbenzoic acid presents a classic challenge in multi-substituted aromatic chemistry: managing directing group conflicts while preserving a labile aryl halide (bromine) during energetic transformations.[1][2]

The most robust high-yield route utilizes 4-bromo-3-methylbenzoic acid as the starting material.[2] To maximize yield and ease of purification, we recommend an Ester-Protection Strategy .[1][2][3] Handling the intermediates as methyl esters significantly improves solubility in organic solvents during the critical Sandmeyer cyanation step, preventing the formation of zwitterionic aggregates that plague the free acid route.

Recommended Synthetic Workflow

The following pathway minimizes side reactions (such as hydrodehalogenation) and maximizes regioselectivity.

Figure 1: Optimized 5-step synthetic pathway utilizing the ester-protection strategy.

Critical Troubleshooting Guide (FAQ Format)

This section addresses specific failure points reported by users. The solutions are based on mechanistic analysis of the directing groups and reagent chemoselectivity.

Phase 1: Nitration Regioselectivity

Q: I am getting a mixture of isomers during the nitration of methyl 4-bromo-3-methylbenzoate. How do I ensure the nitro group goes to position 5?

A: The regioselectivity here is governed by the cooperative directing effects of the Bromine (ortho/para) and the Ester (meta).

-

Mechanism: The Bromine at C4 directs ortho to C3 (blocked) and C5. The Ester at C1 directs meta to C3 (blocked) and C5. The Methyl at C3 directs ortho to C2 and para to C6.

-

The Conflict: C5 is strongly activated by Br and Ester alignment. C6 is activated by the Methyl group.

-

Solution:

-

Temperature Control: Maintain the reaction strictly at 0–5°C . Higher temperatures increase the kinetic energy, allowing the electrophile to attack the less favored C6 or C2 positions (sterically hindered).

-

Reagent Addition: Add the nitrating mixture (HNO3/H2SO4) dropwise to the substrate solution. Localized heating from rapid addition causes isomer scrambling.

-

Validation: 1H NMR is definitive. The C5-nitro isomer (target) will show two aromatic singlets (or meta-coupled doublets) with distinct shifts due to the nitro group's deshielding effect.[1][2]

-

Phase 2: Reduction & Chemoselectivity

Q: After reducing the nitro group, my mass spec shows I’ve lost the bromine atom (M-79/81). What happened?

A: You likely used Catalytic Hydrogenation (H2, Pd/C) .[3]

-

Root Cause: Palladium is an excellent catalyst for hydrodehalogenation, especially of aryl bromides and iodides.[3] It will strip the bromine off before or concurrently with reducing the nitro group.

-

Correct Protocol: Use a Dissolving Metal Reduction which is chemoselective for nitro groups in the presence of halides.

Phase 3: The Sandmeyer Cyanation (The "Yield Killer")